

Cyclopentanecarbaldehyde CAS number

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Compound of Interest

Compound Name: Cyclopentanecarbaldehyde

Cat. No.: B151901

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Chemical Identity and Properties

Cyclopentanecarbaldehyde, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring attached to a formyl group.^[1] It is a colorless to light yellow liquid with a characteristic pungent, aldehyde-like odor.^[1] It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group.^[2]

Physicochemical Properties

The quantitative properties of **Cyclopentanecarbaldehyde** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	872-53-7	[3] [4] [5] [6]
Molecular Formula	C ₆ H ₁₀ O	[4] [5] [6]
Molecular Weight	98.14 g/mol	[3] [4] [5]
Appearance	Clear colorless to light yellow liquid	[1] [7]
Density	0.919 g/mL at 25 °C	[3] [8]
Boiling Point	140-141 °C	[3] [8]
Flash Point	28.3 °C (82.9 °F) - closed cup	[3] [8]
Refractive Index	n _{20/D} 1.4430	[3] [8]
Solubility	Slightly soluble in water; Soluble in chloroform, ethanol	[1] [8]
Storage	Store at 2-8°C under an inert atmosphere	[3]
Stabilizer	Often contains 0.1% hydroquinone	[3]

Safety and Handling

Cyclopentanecarbaldehyde is a flammable liquid and vapor.[\[9\]](#)[\[10\]](#) It is irritating to the eyes, skin, and respiratory system.[\[1\]](#)[\[9\]](#) Appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, should be used when handling this chemical.[\[3\]](#)[\[9\]](#) It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[\[1\]](#)[\[8\]](#)

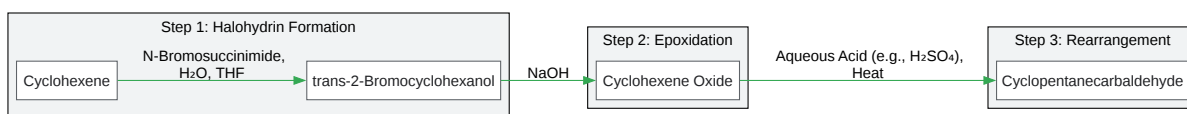
Hazard Statement	Code
Flammable liquid and vapour	H226
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335
Harmful to aquatic life with long-lasting effects	H412

Synthesis and Experimental Protocols

Cyclopentanecarbaldehyde can be synthesized through various routes. Two common laboratory-scale methods are detailed below.

Protocol 1: Rearrangement of Cyclohexene Oxide

This classic method involves the acid-catalyzed rearrangement of cyclohexene oxide, which is itself typically prepared from cyclohexene.^{[11][12][13]} The overall process can be visualized as a multi-step sequence.



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Synthesis of **Cyclopentanecarbaldehyde** from Cyclohexene.

Methodology:

- Synthesis of trans-2-Bromocyclohexanol: Cyclohexene is reacted with N-bromosuccinimide in a mixture of tetrahydrofuran and water to form the bromohydrin.^[13]

- Synthesis of Cyclohexene Oxide: The resulting trans-2-bromocyclohexanol is treated with a strong base, such as sodium hydroxide, to facilitate intramolecular cyclization to cyclohexene oxide.[13]
- Pinacol Rearrangement: Cyclohexene oxide is first hydrolyzed to trans-1,2-cyclohexanediol using aqueous acid.[13] Upon heating in the presence of acid, the diol undergoes a pinacol-type rearrangement, involving a ring contraction, to yield **Cyclopentanecarbaldehyde**. [11] [13] The product is typically isolated by steam distillation from the reaction mixture.[11]

Protocol 2: Grignard Reaction with a Formylating Agent

This method utilizes a Grignard reagent prepared from a cyclopentyl halide and subsequently reacts it with a formylating agent like N,N-dimethylformamide (DMF).[12]



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Grignard Synthesis of **Cyclopentanecarbaldehyde**.

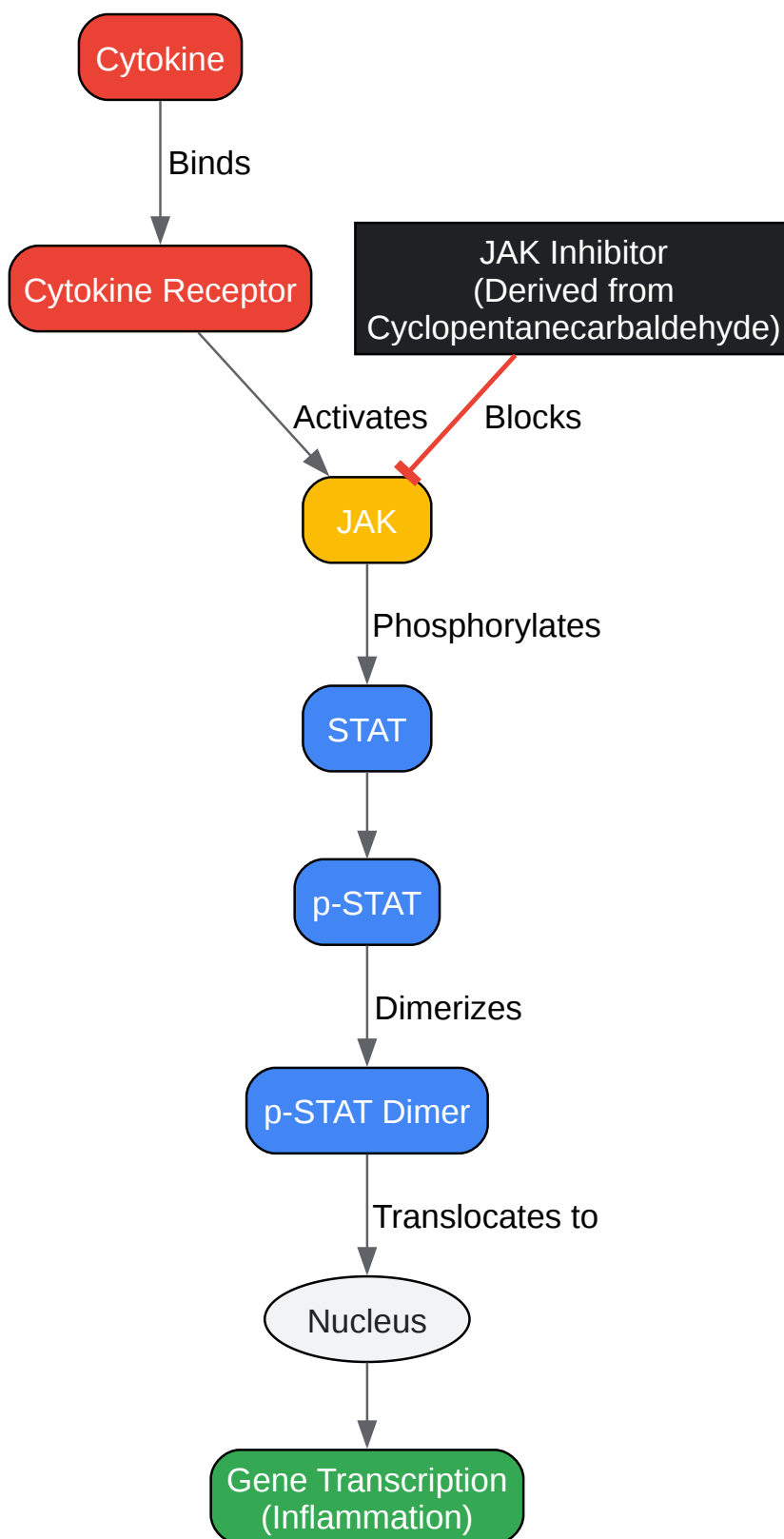
Methodology:

- Grignard Reagent Formation: Bromocyclopentane is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) under an inert atmosphere to form cyclopentylmagnesium bromide.
- Formylation: The prepared Grignard reagent is then added slowly to N,N-dimethylformamide (DMF) at a low temperature.
- Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid (e.g., dilute HCl or H₂SO₄). This hydrolysis step breaks down the intermediate adduct to yield the final product, **Cyclopentanecarbaldehyde**. [12]

Applications in Drug Discovery and Development

Cyclopentanecarbaldehyde is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its ability to participate in various carbon-carbon bond-forming reactions.^[2]

- **Anti-inflammatory Agents:** It is used in the preparation of dihydroquinazolinamines, a class of compounds investigated for their anti-inflammatory activity.^[12]
- **Oxytocin Antagonists:** The compound is a precursor for the synthesis of certain diketopiperazines, which have been identified as potent and selective antagonists of the oxytocin receptor.^[12]
- **JAK Inhibitors:** **Cyclopentanecarbaldehyde** serves as a starting material for the synthesis of INCB018424, a Janus kinase (JAK) inhibitor.^[12] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in myeloproliferative diseases and inflammatory conditions like rheumatoid arthritis.^[12]
- **Mineralocorticoid Receptor (MR) Antagonists:** In the development of treatments for hypertension and kidney disease, it has been used in the Knoevenagel condensation step for the synthesis of potent non-steroidal MR antagonists, which are potential follow-ups to clinical candidates like PF-03882845.^[12]



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Simplified JAK-STAT signaling pathway and inhibition point.

Spectroscopic Characterization

The structure of **Cyclopentanecarbaldehyde** can be confirmed using standard spectroscopic methods.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehydic proton (H-C=O) in the region of δ 9-10 ppm.[14] The protons on the cyclopentane ring would appear as complex multiplets further upfield.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear evidence of the carbonyl group with a characteristic resonance peak in the δ 190-215 ppm range.[14] The carbons of the cyclopentyl ring will appear at higher field.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹. [14] Additionally, two characteristic C-H stretching bands for the aldehyde group can be observed around 2720 cm⁻¹ and 2820 cm⁻¹. [14]
- Mass Spectrometry: In mass spectrometry, the molecular ion peak would be observed at m/z = 98. Common fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement.[14]

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